molecular formula C10H14N2O B2985158 4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine CAS No. 2380145-54-8

4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine

Cat. No. B2985158
M. Wt: 178.235
InChI Key: JZPSJGDXCLVWGL-UHFFFAOYSA-N
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Description

“4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

There is no specific information available on the synthesis of “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine”. However, there are studies on the synthesis of related pyrimidine compounds. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis2.



Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” is not explicitly available. However, pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine”. However, pyrimidines and their derivatives have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” are not explicitly available. However, related pyrimidine compounds have been studied5.


Safety And Hazards

The safety and hazards of “4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine” are not explicitly known. However, related pyrimidine compounds have been studied for their potential therapeutic effects2.


Future Directions

properties

IUPAC Name

4-methyl-2-(3-methylbut-2-enoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(2)5-7-13-10-11-6-4-9(3)12-10/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPSJGDXCLVWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(3-methylbut-2-enoxy)pyrimidine

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